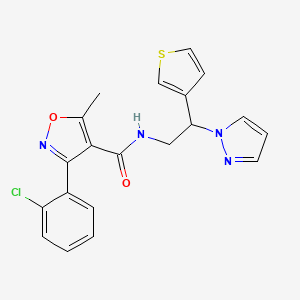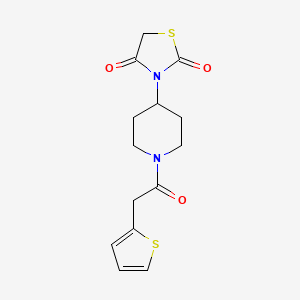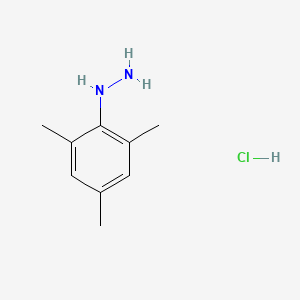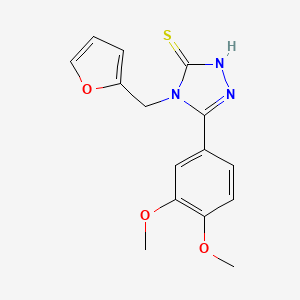
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceuticals: COX Inhibition and Anticancer Properties
Isoxazole carboxamide compounds have been explored for their COX inhibition capabilities and potential anticancer properties. They have been evaluated in various cancer screenings and have shown promise in inhibiting cancer cell growth .
Material Science: Photochromic and Electrochemical Applications
In material science, isoxazole derivatives are used as photochromic materials, electrochemical probes for detecting metal ions like Cu 2+, and in dye-sensitized solar cells due to their unique optical properties .
Biological Activities: Antioxidant, Antibacterial, and Antimicrobial
Functionalized isoxazole scaffolds exhibit various biological activities including antioxidant, antibacterial, and antimicrobial activities, which could be explored for the compound .
Drug Discovery: HDAC Inhibitors and Immunomodulation
Isoxazole cores are found in many drugs acting as HDAC inhibitors or immunosuppressant agents. The specific compound could potentially be investigated for similar drug discovery applications .
Neuroscience: GABAA Receptor Modulation
Compounds like muscimol with an isoxazole structure act as GABAA receptor agonists. The compound may have potential applications in neuroscience research related to GABAergic neurotransmission .
Therapeutics: Modulation of TRPV1 Channel
Isoxazole-3-carboxamide derivatives have been synthesized and evaluated for their ability to modulate the TRPV1 channel, which is involved in pain perception. This suggests a possible therapeutic application for pain management .
Cancer Research: Molecular Docking Studies
Isoxazole-carboxamide derivatives have been subjected to molecular docking studies to evaluate their interaction with cancer-related targets, suggesting a role in cancer research and therapy development .
Life Science Network - Exploration of Isoxazole Analogs Eureka Select - Application, Reactivity and Synthesis of Isoxazole Derivatives RSC Publishing - An overview of metal-free synthetic routes to isoxazoles BMC Chemistry - Synthesis of novel isoxazole–carboxamide derivatives Springer Link - The synthetic and therapeutic expedition of isoxazole Springer Link - Molecular docking studies and biological evaluation of isoxazole
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-13-18(19(24-27-13)15-5-2-3-6-16(15)21)20(26)22-11-17(14-7-10-28-12-14)25-9-4-8-23-25/h2-10,12,17H,11H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWMCTZSFCOPSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)
![8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354010.png)






![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)
![N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2354024.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354026.png)
